1-methyl-N-(thiolan-3-yl)-1H-pyrazol-4-amine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-N-(thiolan-3-yl)-1H-pyrazol-4-amine typically involves the reaction of 1-methyl-1H-pyrazol-4-amine with thiolane under specific conditions . The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity . The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
1-methyl-N-(thiolan-3-yl)-1H-pyrazol-4-amine undergoes various types of chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles to form substituted derivatives.
Common Reagents and Conditions
Substitution: Halogens, nucleophiles; reactions are typically conducted in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Substituted pyrazolamines.
Scientific Research Applications
1-methyl-N-(thiolan-3-yl)-1H-pyrazol-4-amine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-methyl-N-(thiolan-3-yl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may influence cellular signaling pathways and gene expression .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
1-methyl-N-(thiolan-3-yl)-1H-pyrazol-4-amine is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C8H13N3S |
---|---|
Molecular Weight |
183.28 g/mol |
IUPAC Name |
1-methyl-N-(thiolan-3-yl)pyrazol-4-amine |
InChI |
InChI=1S/C8H13N3S/c1-11-5-8(4-9-11)10-7-2-3-12-6-7/h4-5,7,10H,2-3,6H2,1H3 |
InChI Key |
YEPSUTGYYZSZSQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)NC2CCSC2 |
Origin of Product |
United States |
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